2-[2-(4-benzhydrylpiperazino)-2-oxoethoxy]acetic acid
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Overview
Description
2-[2-(4-benzhydrylpiperazino)-2-oxoethoxy]acetic acid is a chemical compound known for its significant role in pharmaceutical research. It is often used as a reference standard in the development and validation of analytical methods for various drugs, particularly antihistamines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-benzhydrylpiperazino)-2-oxoethoxy]acetic acid typically involves the reaction of diphenylmethylpiperazine with ethyl chloroacetate under basic conditions, followed by hydrolysis to yield the desired product . The reaction conditions often include the use of solvents like ethanol or methanol and a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-benzhydrylpiperazino)-2-oxoethoxy]acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
2-[2-(4-benzhydrylpiperazino)-2-oxoethoxy]acetic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a reference standard for analytical method development and validation.
Biology: In studies involving receptor binding and enzyme inhibition.
Medicine: As a potential therapeutic agent in the treatment of various conditions, including allergies and inflammation.
Industry: In the production of pharmaceutical drugs and as a quality control standard.
Mechanism of Action
The mechanism of action of 2-[2-(4-benzhydrylpiperazino)-2-oxoethoxy]acetic acid involves its interaction with specific molecular targets, such as histamine receptors. By binding to these receptors, it can inhibit the action of histamine, thereby reducing allergic reactions and inflammation .
Comparison with Similar Compounds
Similar Compounds
Cetirizine: Another antihistamine with a similar structure and function.
Loratadine: A non-sedating antihistamine used for allergy relief.
Fexofenadine: Known for its minimal sedative effects and long duration of action.
Uniqueness
What sets 2-[2-(4-benzhydrylpiperazino)-2-oxoethoxy]acetic acid apart from these similar compounds is its specific binding affinity and potency in inhibiting histamine receptors. This makes it a valuable reference standard in pharmaceutical research and development .
Properties
IUPAC Name |
2-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethoxy]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c24-19(15-27-16-20(25)26)22-11-13-23(14-12-22)21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,21H,11-16H2,(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNBOPGHERJNLJK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)COCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>55.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26729467 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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